molecular formula C9H9BrS B1313622 Benzene, 1-bromo-2-(2-propenylthio)- CAS No. 154180-30-0

Benzene, 1-bromo-2-(2-propenylthio)-

Cat. No. B1313622
M. Wt: 229.14 g/mol
InChI Key: DSCVOFVZYMPYPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-2-(2-propenylthio)-” involves a multistep process that requires a working knowledge of the uses and limitations of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme .

Scientific Research Applications

Molecular Synthesis and Chemical Reactions

Benzene derivatives like 1-bromo-2-(2-propenylthio)-benzene are pivotal in the field of organic chemistry, particularly in the synthesis of complex molecules and in facilitating various chemical reactions:

  • Synthesis of Functionalized Benzenes :

    • Benzene derivatives are instrumental in creating benzyne precursors, Lewis acid catalysts, and luminophores through Diels-Alder or C-H activation reactions. Notable is the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, which are integral in forming tetrasilylbiphenyl derivatives and in Stille coupling reactions (Reus et al., 2012).
  • Dendritic Carbosilane Construction :

    • The regiospecific hydrosilylation of benzene derivatives offers an efficient pathway to molecular building blocks, crucial for the modular assembly of modified carbosilane dendrimers. This showcases the versatility of these compounds in creating complex, branched molecular architectures (Casado & Stobart, 2000).
  • Synthesis of 2,3-Dihydro-1H-Isoindole-1-thiones :

    • The strategic interaction between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, demonstrating the compound's utility in synthesizing heterocyclic structures (Kobayashi et al., 2013).
  • Advancements in Material Science :

    • In material science, benzene derivatives are integral in designing molecules with specific electronic properties, as seen in the quantum chemical calculations performed on 2-(3-BROMO PHENYL)1,3-DITHIAN molecules (Bajpai et al., 2016).
  • Palladium-Catalyzed Reactions :

    • These compounds also participate in palladium-catalyzed reactions to yield complex structures like indeno[1,2-c]chromenes, showcasing their role in facilitating bond formation and increasing molecular complexity (Pan et al., 2014).

properties

IUPAC Name

1-bromo-2-prop-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCVOFVZYMPYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449704
Record name Benzene, 1-bromo-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-2-(2-propenylthio)-

CAS RN

154180-30-0
Record name Benzene, 1-bromo-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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